

An In-depth Technical Guide to FKBP12 PROTAC RC32: Chemical Structure and Properties

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Compound of Interest

Compound Name: FKBP12 PROTAC RC32

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
Introduction

RC32 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the 12-kDa FK506-binding protein (FKBP12).^{[1][2][3][4]} As a heterobifunctional molecule, RC32 functions by hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate FKBP12. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of RC32, supported by available quantitative data and detailed experimental protocols.

Chemical Structure and Properties

RC32 is a synthetic molecule constructed by conjugating Rapamycin, a known high-affinity ligand for FKBP12, with Pomalidomide, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.^{[1][2][3][4]} These two moieties are connected via a polyethylene glycol (PEG) linker. The recruitment of both the target protein (FKBP12) and the E3 ligase (Cereblon) by RC32 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of FKBP12.^[3]

The chemical structure of RC32 is presented below:

Chemical Structure of RC32  Chemical structure of FKBP12 PROTAC RC32 Image Source: MedChemExpress. The structure illustrates the Rapamycin moiety (FKBP12 binder), the Pomalidomide moiety (Cereblon E3 ligase binder), and the linker connecting them.

Physicochemical Properties

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 2375555-66-9 | [4] |
| Molecular Formula | C ₇₅ H ₁₀₇ N ₇ O ₂₀ | [4] |
| Formula Weight | 1426.69 g/mol | [4] |
| Solubility | Soluble in DMSO | [4] |

Mechanism of Action

The mechanism of action of RC32 follows the classical PROTAC-mediated protein degradation pathway. This process can be broken down into the following key steps:

- **Ternary Complex Formation:** RC32, being bifunctional, simultaneously binds to FKBP12 via its Rapamycin warhead and to the Cereblon E3 ubiquitin ligase via its Pomalidomide moiety. This bridging action results in the formation of a transient FKBP12-RC32-Cereblon ternary complex.[3]
- **Ubiquitination:** The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the FKBP12 protein. This process is repeated to form a polyubiquitin chain.
- **Proteasomal Degradation:** The polyubiquitinated FKBP12 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades FKBP12 into small peptides.
- **Recycling of RC32:** After the degradation of the target protein, RC32 is released and can catalytically induce the degradation of another FKBP12 molecule.

This catalytic mode of action allows for potent and sustained degradation of the target protein at sub-stoichiometric concentrations.

Quantitative Data

The following tables summarize the available quantitative data for the activity of RC32.

In Vitro Degradation Activity

| Parameter | Cell Line | Value | Conditions | Reference |
|------------------|-----------|---------|-------------------|---|
| DC ₅₀ | Jurkat | ~0.3 nM | 12-hour treatment | [1] [3] [4] |

- DC₅₀: The concentration of the degrader that results in 50% degradation of the target protein.

Binding Affinity

While the direct binding affinity (K_d) of the entire RC32 molecule to FKBP12 and Cereblon has not been explicitly reported in the primary literature, the affinity of its constituent ligands is well-established.

| Ligand | Target | K _d | Reference |
|-----------|--------|----------------|---------------------|
| Rapamycin | FKBP12 | 0.2 nM | [3] |

- K_d: Dissociation constant, a measure of binding affinity. A lower K_d indicates a higher binding affinity.

Experimental Protocols

The following are detailed, representative methodologies for key experiments cited in the evaluation of RC32.

Western Blot Analysis for FKBP12 Degradation in Jurkat Cells

This protocol describes the procedure for assessing the degradation of FKBP12 in Jurkat cells following treatment with RC32.

1. Cell Culture and Treatment:

- Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells at a density of 1 x 10⁶ cells/mL in a 12-well plate.
- Treat the cells with varying concentrations of RC32 (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control for 12 hours.

2. Cell Lysis:

- Harvest the cells by centrifugation at 500 x g for 5 minutes.
- Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
- Incubate the lysate on ice for 30 minutes with intermittent vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.

3. Protein Quantification:

- Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

- Normalize the protein samples to the same concentration and add Laemmli sample buffer.
- Denature the samples by heating at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

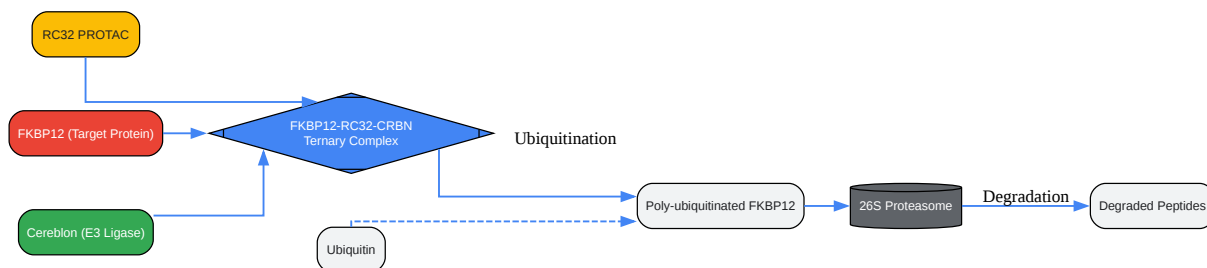
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against FKBP12 (e.g., rabbit anti-FKBP12) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β -actin or GAPDH) should be used as a loading control.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control.

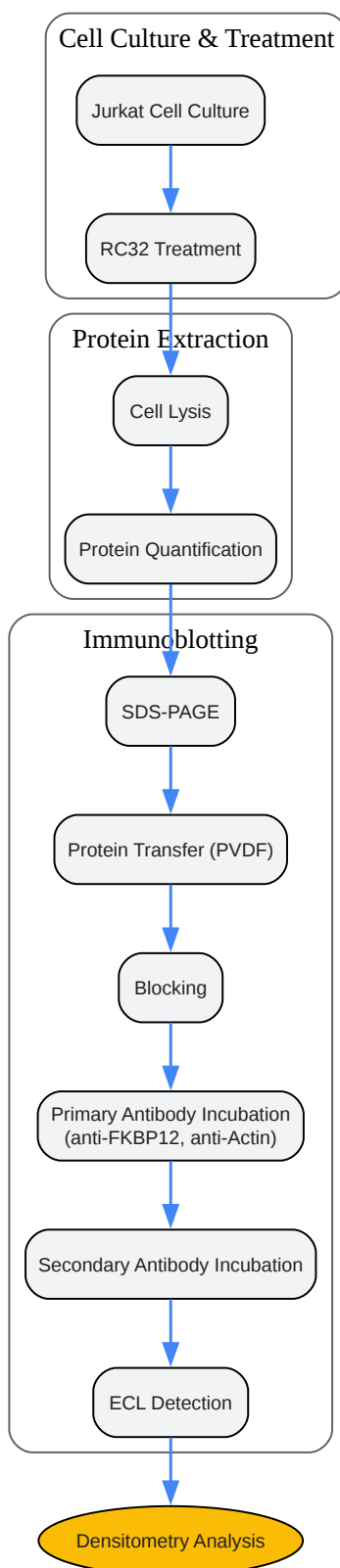
Visualizations

The following diagrams illustrate the key processes and workflows related to RC32.



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Caption: Mechanism of action of RC32-mediated FKBP12 degradation.



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